Okadaic Acid, Potassium Salt
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Overview
Description
Okadaic Acid, Potassium Salt is a water-soluble analog of Okadaic Acid, a polyether fatty acid toxin originally isolated from the marine sponge Halichondria okadai. It is a potent inhibitor of protein phosphatases 1 and 2A, which are enzymes involved in the regulation of various cellular processes.
Mechanism of Action
Target of Action
Okadaic Acid, Potassium Salt is a potent and selective inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) . These phosphatases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, PP1 and PP2A, by inhibiting their activity . This inhibition leads to an increase in the phosphorylation state of many cellular proteins . It has been observed to block insulin’s stimulation of glucose transport by inhibiting IRS-1 phosphorylation .
Biochemical Pathways
The inhibition of PP1 and PP2A by this compound affects various biochemical pathways. It induces hyperphosphorylation of tau, a protein that stabilizes microtubules, and in later stages causes Alzheimer’s disease (AD)-like pathology . The activation of major kinases, such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, in neurons is associated with AD pathology .
Pharmacokinetics
It is known to be water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Analysis
Biochemical Properties
Okadaic Acid, Potassium Salt: inhibits protein phosphatases 1 and 2A . It interacts with these enzymes, leading to changes in the phosphorylation state of many cellular proteins .
Cellular Effects
This compound: has been found to have significant effects on gut bacteria, including heavy fluctuations of dominant genera and significant changes in the mapped bacterial function genes . It also has various pathological properties, including cytotoxicity, genotoxicity, neurotoxicity, and tumor promotion .
Molecular Mechanism
The molecular mechanism of This compound involves its binding to protein phosphatases 1 and 2A, inhibiting their activity . This inhibition alters the phosphorylation state of many cellular proteins, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, This compound has been observed to cause changes in the composition and function of gut bacteria over time
Metabolic Pathways
This compound: is involved in the metabolism of gut bacteria . It has been found to be transformed into other metabolites like dinophysistoxin-2 (DTX-2) in the gut .
Preparation Methods
Synthetic Routes and Reaction Conditions: Okadaic Acid, Potassium Salt is typically synthesized from Okadaic Acid through a neutralization reaction with potassium hydroxide in methanol solution. The reaction conditions involve dissolving Okadaic Acid in methanol and adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of dinoflagellates, such as Prorocentrum concavum, which produce Okadaic Acid. The Okadaic Acid is then extracted and purified before being converted to its potassium salt form through the aforementioned neutralization process .
Chemical Reactions Analysis
Types of Reactions: Okadaic Acid, Potassium Salt primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in esterification and oxidation reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as acyl chlorides or anhydrides under mild conditions.
Esterification Reactions: Involve reagents like alcohols and acids, often catalyzed by acidic or basic catalysts.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Major Products: The major products formed from these reactions include various esters, oxidized derivatives, and substituted analogs of Okadaic Acid .
Scientific Research Applications
Okadaic Acid, Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein phosphatase inhibition and its effects on cellular signaling pathways.
Biology: Employed in research on cell cycle regulation, apoptosis, and signal transduction.
Medicine: Investigated for its potential role in cancer research due to its ability to induce apoptosis in cancer cells. It is also used in studies related to neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of assays for detecting marine biotoxins in seafood, ensuring food safety
Comparison with Similar Compounds
- Okadaic Acid, Sodium Salt
- Okadaic Acid, Ammonium Salt
- Calyculin A
- Microcystin-LR
Comparison: Okadaic Acid, Potassium Salt is unique due to its water solubility, which enhances its utility in aqueous biological assays. Compared to its sodium and ammonium salt counterparts, the potassium salt form is preferred for specific applications requiring water solubility. Calyculin A and Microcystin-LR are also potent inhibitors of protein phosphatases but differ in their chemical structures and specificities. This compound is particularly valuable for studying the inhibition of protein phosphatases 1 and 2A in various cellular contexts .
Properties
CAS No. |
155751-72-7 |
---|---|
Molecular Formula |
C44H67KO13 |
Molecular Weight |
843.1 g/mol |
IUPAC Name |
potassium;2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.K/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+; |
InChI Key |
UXRQUXBFVICHQJ-RRABGKBLSA-M |
Isomeric SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[K+] |
Origin of Product |
United States |
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